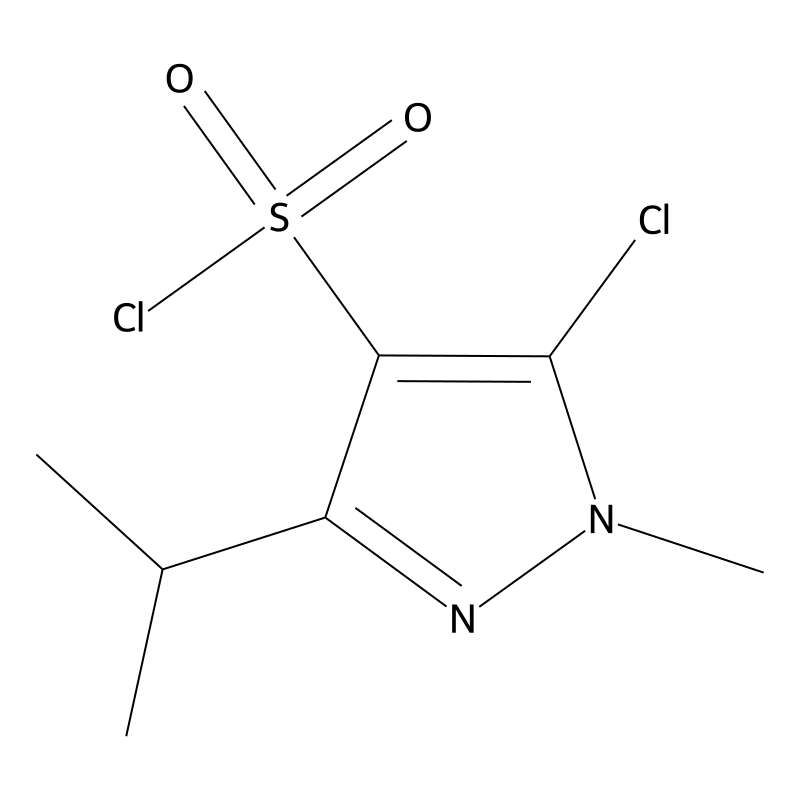

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

For instance, derivatives of pyrazole have been synthesized and studied for their effects on cell cycles and potential to induce apoptosis .

Moreover, indole derivatives, which are structurally similar to pyrazole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Pyrazole derivatives have been synthesized and studied for their effects on cell cycles and potential to induce apoptosis . This makes them interesting for pharmaceutical research, particularly in the development of new cancer therapies.

- Pyrazole compounds are used in organic synthesis. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

- Pyrazole derivatives can be used in the development of new ligands. For example, L- (-)-Quebrachitol (QCT) as a ligand enables a selective N-arylation of nitrogen-containing heterocycles with aryl halides in the presence of copper powder .

- Pyrazole compounds can be used in catalysis. For example, low loadings of a combination of Ru 3 (CO) 12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields .

- Pyrazole compounds can be used in the development of new reagents. For example, an iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .

- Pyrazole compounds can be used in the development of new synthetic methods. For example, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Pharmaceutical Research

Organic Synthesis

Development of New Ligands

Catalysis

Development of New Reagents

Development of New Synthetic Methods

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula . It features a pyrazole ring substituted with a chlorine atom, an isopropyl group, and a sulfonyl chloride functional group. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical transformations.

- [3 + 2] Cycloaddition Reactions: This reaction involves the formation of five-membered rings through the addition of a nucleophile to the pyrazole structure.

- Condensation Reactions: It can react with aldehydes and ketones to form larger, more complex molecules.

- Oxidative Cyclization: This reaction involves the formation of cyclic structures from linear precursors, often facilitated by oxidative agents.

These reactions highlight its potential as a building block in synthetic chemistry.

Synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

- Reagents: Chlorosulfonic acid or thionyl chloride is often used to introduce the sulfonyl chloride group.

- Reaction Conditions: The reaction can be performed under reflux conditions or at room temperature, depending on the specific reagents and desired yields.

The detailed synthetic route may involve multiple steps, including protection-deprotection strategies and purification processes .

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride has potential applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Agricultural Chemistry: Its derivatives may exhibit herbicidal or insecticidal properties, contributing to the development of new agrochemicals.

- Pharmaceutical Development: As a pyrazole derivative, it may be explored for its potential therapeutic applications in drug development.

Several compounds share structural similarities with 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 288148-34-5 | 0.89 | Lacks chlorine substitution |

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 89501-90-6 | 0.60 | Different position of sulfonyl group |

| Pyridine-4-sulfonyl chloride hydrochloride | 489430-50-4 | 0.51 | Contains a pyridine ring instead of pyrazole |

| 1H-Pyrazole-4-sulfonyl chloride | 438630-64-9 | 0.89 | Similar structure but lacks isopropyl group |

The unique combination of chlorine substitution and isopropyl functionalization distinguishes 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride from its analogs, potentially influencing its reactivity and biological properties .